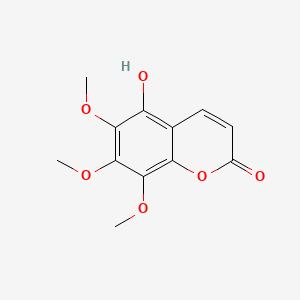

5-Hydroxy-6,7,8-trimethoxycoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-6,7,8-trimethoxycoumarin is a naturally occurring coumarin derivative. Coumarins are a large class of 1-benzopyran derivatives, known for their diverse biological activities and presence in various plants. This compound is characterized by the presence of hydroxy and methoxy groups at specific positions on the coumarin backbone, contributing to its unique chemical and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6,7,8-trimethoxycoumarin typically involves the use of starting materials such as pyrogallol or 2,4-dihydroxy-3,6-dimethoxybenzaldehyde. One common method includes the reaction of these starting materials under specific conditions to form the coumarin structure. For instance, the synthesis from pyrogallol involves multiple steps, including methylation and cyclization reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 5-Hydroxy-6,7,8-trimethoxycoumarin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxy group, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the coumarin structure, leading to the formation of dihydrocoumarins.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Aplicaciones Científicas De Investigación

5-Hydroxy-6,7,8-trimethoxycoumarin has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Hydroxy-6,7,8-trimethoxycoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the serotonergic and opioidergic systems, which are crucial in pain management. Additionally, it exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha .

Comparación Con Compuestos Similares

- 7-Hydroxy-6-methoxycoumarin (Scopoletin)

- 6,7,8-Trimethoxycoumarin

- 7,8-Dihydroxycoumarin (Daphnetin)

Comparison: Compared to these similar compounds, 5-Hydroxy-6,7,8-trimethoxycoumarin stands out due to its unique combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. For example, while scopoletin is known for its anti-inflammatory properties, this compound exhibits a broader range of activities, including significant antioxidant effects .

Actividad Biológica

5-Hydroxy-6,7,8-trimethoxycoumarin is a coumarin derivative that has garnered attention due to its diverse biological activities. This compound exhibits significant antioxidant, anti-inflammatory, and analgesic properties, which make it a candidate for various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by three methoxy groups and a hydroxyl group on the coumarin backbone. This unique structure enhances its reactivity and biological efficacy compared to other coumarins.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound possesses strong antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). It modulates inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation .

3. Analgesic Properties

Studies have demonstrated that this compound can alleviate pain associated with neuropathic conditions. Its mechanism involves interaction with serotonergic and opioidergic systems, which are critical in pain modulation .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes and directly scavenges free radicals.

- Anti-inflammatory Mechanism : It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.

- Analgesic Mechanism : By modulating serotonin and opioid receptors, it alters pain perception pathways in the central nervous system .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other coumarin derivatives is essential:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| This compound | High | High | High |

| Scopoletin (7-hydroxy-6-methoxycoumarin) | Moderate | Moderate | Low |

| Daphnetin (7,8-dihydroxycoumarin) | Low | High | Moderate |

This table illustrates that while other compounds exhibit beneficial activities, this compound demonstrates superior efficacy across multiple biological functions .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Neuropathic Pain Management : In a study involving vincristine-induced neuropathic pain in animal models, treatment with this compound significantly reduced pain behaviors compared to control groups. The analgesic effects were linked to modulation of serotonin and opioid receptors .

- Gastroprotective Effects : Another investigation revealed that this coumarin derivative exhibited gastroprotective properties superior to standard treatments. It was shown to reduce gastric lesions in rodent models through its antioxidant action .

Propiedades

IUPAC Name |

5-hydroxy-6,7,8-trimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-15-10-8(14)6-4-5-7(13)18-9(6)11(16-2)12(10)17-3/h4-5,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOTWQSMTJGHHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.